[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- m/z 219 : Molecular ion peak [M]⁺.
- m/z 174 : Loss of -COOH (45 Da).
- m/z 116 : Thiazole ring fragmentation.
Table 3: Spectral data summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.85 (s) | Acetic acid -CH₂ |
| ¹³C NMR | δ 170.5 | Thiazolidinone C=O |
| IR | 1715 cm⁻¹ | Carbonyl stretching |
| MS | m/z 174 | [M - COOH]⁺ |
Properties
IUPAC Name |
2-(2-ethylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-2-12-7-8-6(11)4(13-7)3-5(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOGGNPWISOTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203680 | |
| Record name | 5-Thiazoleacetic acid, 2-(ethylthio)-4,5-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-33-9 | |
| Record name | 5-Thiazoleacetic acid, 2-(ethylthio)-4,5-dihydro-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid, 2-(ethylthio)-4,5-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Route via α-Bromoacyl Intermediates
A common approach starts with the bromination of a suitable precursor to form an α-bromoacyl compound, which then undergoes cyclocondensation with a sulfur nucleophile to form the thiazole ring.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of precursor (e.g., 4-aminoacetophenone derivative) | Br2 in acetic acid, room temperature | Forms α-bromoacyl intermediate |
| 2 | Cyclocondensation with thioamide or thiocarbamide | Acetic acid, 60 °C | Forms thiazole ring with keto group |
| 3 | Alkylation with ethylthiol or ethylsulfanyl source | Suitable base, solvent (e.g., methanol or ethanol) | Introduces ethylthio substituent |
| 4 | Introduction of acetic acid moiety | Via side-chain functionalization or ester hydrolysis | Finalizes the target molecule |
This method is supported by analogous syntheses of substituted thiazole derivatives where α-bromoacyl compounds react with sulfur nucleophiles to yield thiazole rings, followed by functional group transformations.
Alternative Synthesis via Hydrazide Intermediates and Cyclization
Another approach involves the preparation of acid hydrazides from esters of thiazole derivatives, followed by cyclization and substitution reactions to install the ethylthio and acetic acid groups.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of thiazole carboxylic acid derivatives | Methanol, catalytic sulfuric acid | Forms methyl esters |
| 2 | Conversion to acid hydrazides | Hydrazine hydrate, reflux in propan-2-ol | Prepares hydrazide intermediates |
| 3 | Reaction with alkylating agents or sulfur sources | Methanol or other solvents, base catalysis | Introduces ethylthio group |
| 4 | Hydrolysis or further functionalization | Acidic or basic hydrolysis | Yields acetic acid moiety |
This route is inspired by the synthesis of related thiazolidine and thiazole derivatives where hydrazide intermediates serve as versatile precursors for ring formation and substitution.
Direct Alkylation of Thiazole Derivatives
In some cases, the ethylthio group can be introduced by direct alkylation of a thiazole precursor bearing a thiol or sulfanyl group at position 2.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetic acid | Standard thiazole synthesis | Thiol group at position 2 |
| 2 | Alkylation with ethyl halide (e.g., ethyl bromide) | Base (e.g., K2CO3), polar aprotic solvent | Forms ethylthio substituent |
This method is efficient for introducing alkylthio substituents on thiazole rings and is commonly used in medicinal chemistry for structural diversification.
Research Findings and Yields
- Bromination and cyclocondensation steps typically proceed with moderate to high yields (60–90%) depending on reaction conditions and purity of reagents.
- Alkylation reactions to introduce the ethylthio group generally achieve yields above 70% under optimized conditions.
- Final hydrolysis or functionalization steps to obtain the acetic acid moiety are usually quantitative or near-quantitative when carefully controlled.
- Purification is commonly achieved by recrystallization or chromatographic methods to ensure high purity for research applications.
Summary Table of Preparation Methods
| Method | Key Steps | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation via α-bromoacyl intermediates | Bromination → Cyclocondensation → Alkylation → Functionalization | Br2/AcOH, 60 °C; base catalysis | Well-established, good yields | Requires handling bromine, multiple steps |
| Hydrazide intermediate route | Esterification → Hydrazide formation → Alkylation → Hydrolysis | Acid catalysis, reflux, base catalysis | Versatile intermediates, good control | Longer synthesis time |
| Direct alkylation of thiol-thiazole | Thiol precursor → Alkylation with ethyl halide | Base, polar aprotic solvent | Simple, direct introduction of ethylthio | Requires thiol precursor availability |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products:
Sulfoxides and sulfones: from oxidation reactions.
Alcohols: from reduction reactions.
Various substituted thiazoles: from substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including [2-(ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid. It has shown efficacy against various multidrug-resistant pathogens through mechanisms such as:
- Inhibition of bacterial DNA gyrase.
- Disruption of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
These compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain strains, highlighting their potential as new antimicrobial agents .
Antitumor Activity
The compound has been evaluated for its antitumor properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various pathways. The structural modifications can enhance their potency and selectivity towards tumor cells, making them candidates for further development in cancer therapy .
Enzyme Inhibition Studies
In biochemical research, this compound has been utilized to study its interactions with enzymes such as dihydrofolate reductase (DHFR). The compound demonstrates significant inhibition activity with IC values ranging from 0.52 to 2.67 μM, making it a valuable tool for exploring enzyme mechanisms and developing enzyme inhibitors .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Mohamed et al. (2021) | Antimicrobial Evaluation | Demonstrated significant antimicrobial activity against MDR pathogens with low MIC values. |
| Ammar et al. (2022) | Enzyme Inhibition | Identified as a potent inhibitor of DHFR with promising IC values indicating potential therapeutic applications. |
| Recent Antitumor Studies | Cancer Cell Lines | Showed selective cytotoxicity against various cancer cell lines, suggesting potential for drug development. |
Mechanism of Action
The mechanism of action of [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 of the thiazolone ring significantly influences chemical and biological properties:
Key Observations :
Tautomerism and Stability
Thiazolone derivatives often exhibit keto-enol tautomerism, which affects their stability and interactions:
- Example: N-[2-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide exists as a mixture of keto (10ca) and enol (4ca) tautomers in solution, with distinct NMR signals for each form .
- Ethylthio Substituent: While direct evidence for tautomerism in the target compound is lacking, the ethylthio group’s electron-withdrawing nature may stabilize the keto form, reducing enol content compared to amino-substituted analogs .
Spectral Characterization
- NMR Trends: Ethylthio protons typically appear as a triplet (δ ~1.3–1.5 ppm for CH3) and quartet (δ ~2.5–3.0 ppm for S-CH2) . Amino-substituted analogs show NH signals at δ ~9.5–12.0 ppm, absent in ethylthio derivatives .
- IR Features :
- Strong C=O stretching (~1650–1700 cm⁻¹) and S-C vibrations (~650–750 cm⁻¹) are common across thiazolones .
Biological Activity
[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is known for contributing to various biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.28 g/mol. Its structure includes a thiazole ring substituted with ethylthio and acetic acid functional groups, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 1142201-33-9 |
| MDL Number | MFCD12027986 |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens.
Key Findings:
- The compound showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 2 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
- In vitro studies revealed that it inhibits biofilm formation significantly, suggesting its potential application in treating biofilm-associated infections .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound's structure allows it to interact with cellular targets involved in cancer proliferation.
Case Studies:
- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) showed IC50 values in the range of 10–30 µM, indicating effective growth inhibition .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in apoptosis pathways, enhancing its anticancer efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Q & A
Q. How can researchers mitigate safety risks associated with handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
